2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide
Description
2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide is a complex organic compound featuring an imidazole ring, a piperazine ring, and a sulfonamide group
Properties
IUPAC Name |
2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N5O2S/c12-11(13)18-2-1-15-10(18)9-17-5-3-16(4-6-17)7-8-21(14,19)20/h1-2,11H,3-9H2,(H2,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIVXUIYEDXGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)N)CC2=NC=CN2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the imidazole ring through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the ethanesulfonamide group is introduced via a reaction with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the difluoromethyl group can yield monofluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is of interest for its potential therapeutic applications. It has been investigated for its activity against various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the piperazine ring can interact with various receptors in the body. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-[4-[[1-(Trifluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[4-[[1-(Methyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide: Similar structure but with a methyl group instead of a difluoromethyl group.
2-[4-[[1-(Chloromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide imparts unique chemical and biological properties. This group can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable scaffold for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
